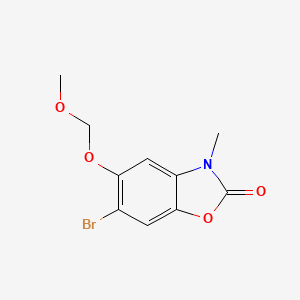
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is a chemical compound characterized by a bromine atom and a fluorooxetan-3-yl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the bromine and fluorooxetan-3-yl groups. Common synthetic routes include halogenation reactions and nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a higher oxidation state.
Reduction: Reduction of the pyridine ring or the fluorooxetan-3-yl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can produce this compound oxide.
Reduction can yield this compound hydride.
Substitution can result in various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is unique due to its specific structural features. Similar compounds include:
2-Bromo-6-(3-chlorooxetan-3-yl)pyridine
2-Bromo-6-(3-methoxyoxetan-3-yl)pyridine
2-Bromo-6-(3-ethoxyoxetan-3-yl)pyridine
These compounds differ in the substituents attached to the oxetan ring, which can affect their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H7BrFNO |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
2-bromo-6-(3-fluorooxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5H2 |
Clave InChI |
HAUBZRNURRDPAX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=NC(=CC=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)





